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Introduction

Guanidine carbonate is a strong chaotropic agent crucial in molecular biology for the extraction

and purification of nucleic acids (DNA and RNA). Its primary function is to disrupt cellular

structures and denature proteins, including nucleases, thereby protecting the nucleic acids

from degradation during the isolation process. This document provides detailed application

notes and protocols for the use of guanidine carbonate in nucleic acid extraction.

Mechanism of Action

Guanidine carbonate, like other guanidinium salts such as guanidine hydrochloride and

guanidine thiocyanate, is a powerful protein denaturant.[1][2][3][4] Its effectiveness stems from

its ability to disrupt the hydrogen bond network in water, which in turn destabilizes the native

conformation of proteins.[2] This disruption of the secondary and tertiary structures of proteins

leads to their unfolding and precipitation.

The key roles of guanidine carbonate in nucleic acid extraction are:

Cell Lysis: By disrupting the lipid membranes and protein structures of cells and organelles,

guanidine carbonate facilitates the release of nucleic acids into the lysate.

Protein Denaturation and Removal: It effectively denatures cellular proteins, including

histones and DNA/RNA binding proteins, making them insoluble and easy to separate from

the soluble nucleic acids.[2][3]
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Nuclease Inactivation: Critically, guanidine carbonate inactivates potent nucleases (DNases

and RNases) that are released during cell lysis and can rapidly degrade the target nucleic

acids.[1][5] This is essential for obtaining high-quality, intact DNA and RNA.[6]

Enhanced Binding to Silica: In the presence of high concentrations of chaotropic salts like

guanidine carbonate, nucleic acids selectively bind to silica-based membranes or beads, a

common principle in modern nucleic acid purification kits.[7]
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Caption: Mechanism of guanidine carbonate in nucleic acid extraction.
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Quantitative Data Summary
The yield and purity of nucleic acids extracted using guanidine-based methods are critical

parameters. The following table summarizes typical quantitative data obtained from such

extractions. Purity is often assessed by the A260/A280 and A260/A230 ratios from UV

spectrophotometry.[8][9]

Sample Type
Target Nucleic
Acid

Typical Yield
A260/A280
Ratio

A260/A230
Ratio

Mammalian Cells

(1x10^6)
gDNA 5 - 10 µg 1.8 - 2.0 > 1.8

Mammalian Cells

(1x10^6)
Total RNA 5 - 15 µg 1.9 - 2.1 > 1.8

Human Blood

(200 µL)
gDNA 3 - 8 µg 1.8 - 2.0 > 1.5

Plant Tissue (100

mg)
gDNA 1 - 20 µg 1.7 - 1.9 > 1.5

Bacterial Culture

(1 mL)
gDNA 2 - 10 µg 1.8 - 2.0 > 1.8

Note: Yields can vary significantly depending on the specific protocol, sample type, and storage

conditions. The A260/A280 ratio indicates protein contamination (ideal ~1.8 for DNA, ~2.0 for

RNA), while the A260/A230 ratio reflects contamination by chaotropic salts and other organic

compounds (ideal >1.5).[9][10] Guanidine salts can absorb at 230 nm, potentially lowering this

ratio if not adequately removed during washing steps.[8][10]

Experimental Protocols
Here are detailed protocols for genomic DNA and total RNA extraction using guanidine

carbonate-based lysis buffers.

Protocol 1: Genomic DNA (gDNA) Extraction from Mammalian Cells

This protocol is suitable for cultured mammalian cells.
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Materials:

Lysis Buffer: 4 M Guanidine Carbonate, 50 mM Tris-HCl (pH 8.0), 25 mM EDTA, 1% Triton X-

100

Proteinase K (20 mg/mL)

RNase A (10 mg/mL)

Binding Buffer: 5 M Guanidine Hydrochloride, 30% Isopropanol

Wash Buffer I: 50% Ethanol

Wash Buffer II: 70% Ethanol

Elution Buffer: 10 mM Tris-HCl (pH 8.5)

Silica spin columns

Microcentrifuge tubes (1.5 mL and 2 mL)

Microcentrifuge

Water bath or heat block at 56°C

Procedure:

Cell Lysis:

Pellet up to 1x10^6 cells by centrifugation at 300 x g for 5 minutes.

Resuspend the cell pellet in 200 µL of Lysis Buffer.

Add 20 µL of Proteinase K and vortex to mix.

Incubate at 56°C for 30 minutes, with intermittent vortexing.

RNA Removal (Optional but Recommended):
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Add 20 µL of RNase A and incubate at room temperature for 10 minutes.

DNA Binding:

Add 200 µL of Binding Buffer to the lysate and vortex thoroughly.

Transfer the mixture to a silica spin column placed in a 2 mL collection tube.

Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

Washing:

Add 500 µL of Wash Buffer I to the column and centrifuge at 10,000 x g for 1 minute.

Discard the flow-through.

Add 500 µL of Wash Buffer II to the column and centrifuge at 10,000 x g for 1 minute.

Discard the flow-through.

Centrifuge the empty column at maximum speed for 2 minutes to remove any residual

ethanol.

Elution:

Place the spin column in a clean 1.5 mL microcentrifuge tube.

Add 50-100 µL of Elution Buffer directly to the center of the silica membrane.

Incubate at room temperature for 5 minutes.

Centrifuge at 10,000 x g for 1 minute to elute the gDNA.

Diagram of the gDNA Extraction Workflow
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Caption: Workflow for genomic DNA extraction from mammalian cells.

Protocol 2: Total RNA Extraction from Tissues

This protocol is suitable for soft animal tissues.
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Materials:

Lysis Buffer: 4 M Guanidine Thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% N-

lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh).[11]

Acid-Phenol:Chloroform (pH 4.5)

Isopropanol

75% Ethanol (prepared with DEPC-treated water)

Nuclease-free water

Homogenizer or bead beater

Microcentrifuge tubes (nuclease-free)

Refrigerated microcentrifuge

Procedure:

Tissue Homogenization:

Weigh 50-100 mg of tissue and place it in a 2 mL tube with a lysis bead.

Add 1 mL of Lysis Buffer.

Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible

tissue fragments remain.

Phase Separation:

Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to pellet debris.

Transfer the supernatant to a new tube.

Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of

chloroform:isoamyl alcohol (49:1).[11]
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Vortex vigorously for 15 seconds and incubate on ice for 15 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a new tube.

Add an equal volume of isopropanol and mix gently.

Incubate at -20°C for at least 1 hour to precipitate the RNA.

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

Washing:

Carefully decant the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Drying and Resuspension:

Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in 30-50 µL of nuclease-free water.

Incubate at 55-60°C for 10 minutes to aid dissolution.

Diagram of the Logical Relationship in RNA Extraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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